molecular formula C5H7BN2O2 B1323351 (4-Aminopyridin-3-yl)boronic acid CAS No. 959957-75-6

(4-Aminopyridin-3-yl)boronic acid

Cat. No. B1323351
CAS RN: 959957-75-6
M. Wt: 137.93 g/mol
InChI Key: AQTFSVZONUPBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 959904-53-1 . It has a molecular weight of 174.39 .


Molecular Structure Analysis

The IUPAC name for this compound is “4-amino-3-pyridinylboronic acid hydrochloride” and its InChI Code is "1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Halopyridinylboronic Acids Synthesis : Novel halopyridinylboronic acids and esters, which include compounds similar to (4-Aminopyridin-3-yl)boronic acid, are synthesized for use in Suzuki cross-coupling reactions. This method is vital for creating new pyridine libraries (Bouillon et al., 2003).

  • Microwave-Assisted Synthesis : A rapid and efficient synthesis method using microwave-assisted one-pot cyclization/Suzuki coupling is employed for the production of 2,6-disubstituted-3-amino-imidazopyridines, utilizing a 2-aminopyridine-5-boronic acid pinacol ester (Dimauro & Kennedy, 2007).

Applications in Material Science

  • Hydrogen-Bonded Architectures : The combination of boronic acids with 4,4'-bipyridine, including variants like 3-aminophenylboronic acid, leads to the formation of hydrogen-bonded networks. These are used in constructing materials with specific molecular interactions and architectures (Rodríguez-Cuamatzi et al., 2009).

Medical and Biological Applications

  • Boron-Based Dendritic Nanostructures : A method for constructing boron-based macrocycles and dendrimers is developed, utilizing compounds like arylboronic acids. These nanostructures have potential applications in drug delivery and nanotechnology (Christinat, Scopelliti & Severin, 2007).

  • Fluorescent Chemosensors Development : Boronic acids, including derivatives like this compound, are used in the design of fluorescent chemosensors. These sensors can detect biological substances like carbohydrates, dopamine, and various ions, which are critical for disease diagnosis and treatment (Huang et al., 2012).

  • Nanoparticle Modification for Antiviral Therapies : Phenylboronic-acid-modified nanoparticles, closely related to this compound, demonstrate potential as antiviral inhibitors, particularly against Hepatitis C virus. This showcases the application of boronic acid derivatives in developing novel therapeutic strategies (Khanal et al., 2013).

properties

IUPAC Name

(4-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFSVZONUPBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635064
Record name (4-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959957-75-6
Record name (4-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.